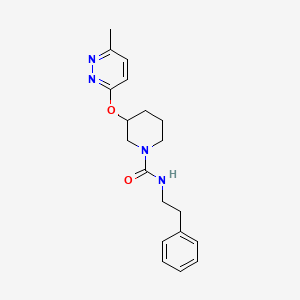
3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities, making them attractive candidates for drug development and other scientific research applications .
Preparation Methods
The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide typically involves the following steps:
Formation of the pyridazinone core: This can be achieved by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Attachment of the phenethyl group: This step involves the reaction of the pyridazinone core with phenethylamine under suitable conditions.
Formation of the piperidine ring: The final step involves the cyclization of the intermediate compound to form the piperidine ring.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as antiplatelet activity.
Comparison with Similar Compounds
3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
Biological Activity
The compound 3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
This compound features a piperidine core substituted with a phenethyl group and a pyridazine moiety, which may contribute to its unique pharmacological profile.
Research indicates that this compound may act through multiple biological pathways:
- BRD4 Inhibition : The compound has been noted for its potential to inhibit the BRD4 protein, which plays a crucial role in regulating gene expression related to cancer cell proliferation and survival .
- Sigma Receptor Interaction : It has shown affinity for sigma receptors, which are implicated in various neurological processes and could be targeted for treating disorders such as depression and anxiety .
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially modulating dopamine and serotonin levels, which are critical in mood regulation.
Antitumor Activity
The compound's ability to inhibit BRD4 suggests potential antitumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, indicating that it may disrupt oncogenic signaling pathways.
Neuropharmacological Effects
Research on related compounds indicates that derivatives with similar structures can exhibit anxiolytic and antidepressant effects. The modulation of sigma receptors could enhance neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Properties
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-9-10-18(22-21-15)25-17-8-5-13-23(14-17)19(24)20-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPINIYPEQBQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














